

# Introduction: Situating a Key Building Block in Modern Drug Discovery

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## Compound of Interest

Compound Name:	3-(3,5-Dimethylphenyl)propanoic acid
CAS No.:	42287-87-6
Cat. No.:	B1289441

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**3-(3,5-Dimethylphenyl)propanoic acid**, identified by the CAS number 42287-87-6, is a substituted arylpropanoic acid.[1][2][3] While not a therapeutic agent in itself, its structural framework is of significant interest to researchers and drug development professionals. The arylpropanoic acid scaffold is the cornerstone of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known molecules like ibuprofen and naproxen.[4] [5] The true value of **3-(3,5-Dimethylphenyl)propanoic acid**, therefore, lies in its utility as a chemical building block or fragment. The specific 3,5-dimethyl substitution pattern offers a unique tool for medicinal chemists to probe structure-activity relationships (SAR), modulate physicochemical properties such as lipophilicity, and ultimately design novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.[4] This guide provides a senior application scientist's perspective on the core properties, synthesis, handling, and strategic application of this compound in a research context.

## Part 1: Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. The data for **3-(3,5-Dimethylphenyl)propanoic acid** is summarized below.

### Table 1: Chemical Identifiers and Core Properties

Property	Value	Source
CAS Number	42287-87-6	[1][2][3][6]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][3][7]
Molecular Weight	178.23 g/mol	[1][2]
Appearance	Solid	[1]
SMILES	<chem>O=C(O)CCC1=CC(C)=CC(C)=C1</chem>	[1][7]
InChI Key	CCPNDKXTGJGIIV-UHFFFAOYSA-N	[1][7]

### Table 2: Physicochemical Data

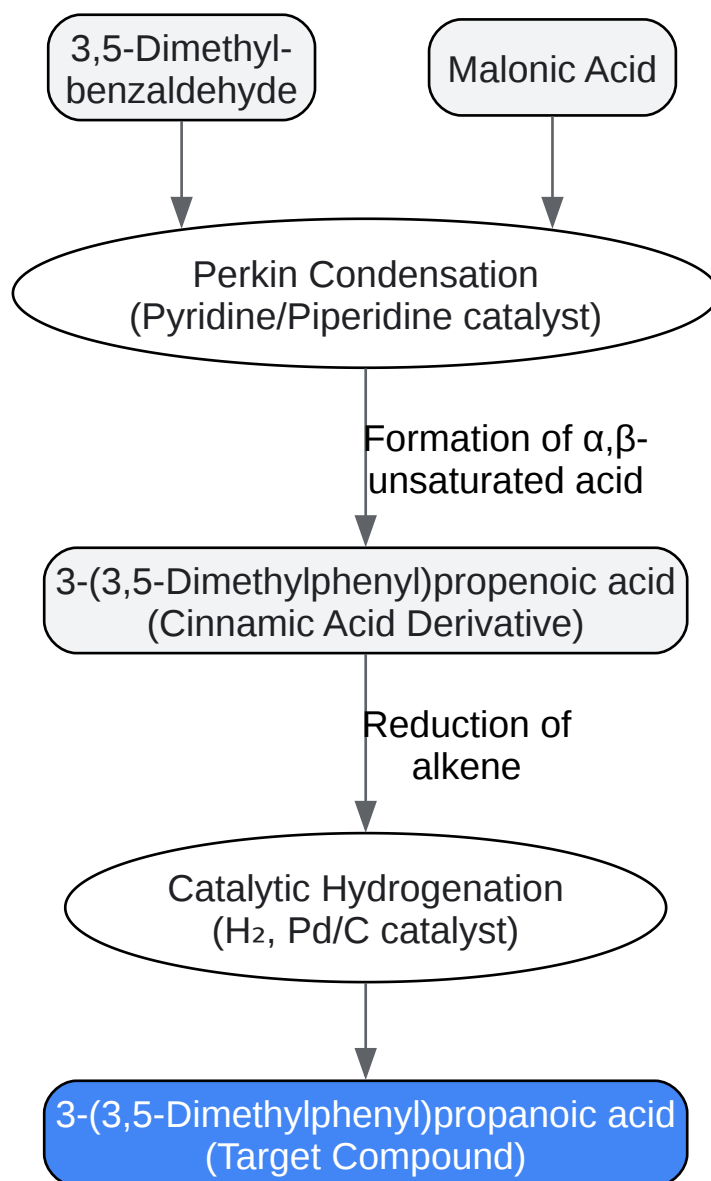
Property	Value	Source
Density	1.074 g/cm <sup>3</sup>	[6]
Boiling Point	305.6 °C at 760 mmHg	[6]
Predicted XlogP	2.4	[7]
Storage	Store at room temperature under an inert atmosphere.	[3]

## Part 2: Synthesis and Analytical Validation

The synthesis of arylpropanoic acids is a well-established field. For this specific molecule, a highly reliable and scalable approach is the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-Dimethylphenyl)propenoic acid. This choice is predicated on the high efficiency and clean conversion offered by heterogeneous catalysis.

## Proposed Synthetic Pathway

The logical flow from a common starting material to the final product is outlined below. This two-step approach leverages a classic condensation reaction followed by a robust reduction.



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Caption: Proposed two-step synthesis of **3-(3,5-Dimethylphenyl)propanoic acid**.

## Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from standard procedures for the reduction of cinnamic acid derivatives.[8] The causality for using palladium on carbon (Pd/C) stems from its high activity and selectivity for reducing carbon-carbon double bonds without affecting the aromatic ring.

#### Materials:

- 3-(3,5-Dimethylphenyl)propenoic acid (1.0 eq)
- 10% Palladium on carbon (Pd/C) (1-5 mol%)
- Solvent: Tetrahydrofuran (THF) or Ethyl Acetate
- Hydrogen (H<sub>2</sub>) gas source
- Parr shaker or similar hydrogenation apparatus
- Celite™ or diatomaceous earth

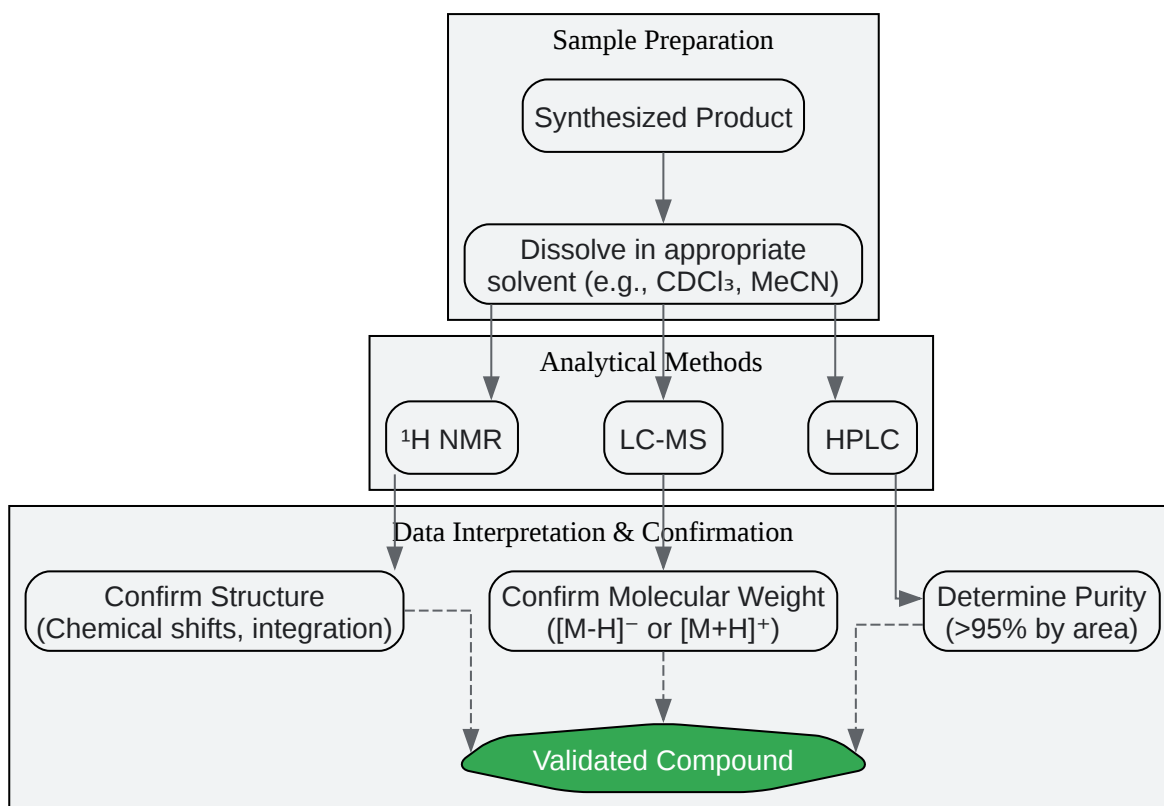
#### Procedure:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and rated for the intended pressure.
- Reagent Addition: To the vessel, add 3-(3,5-Dimethylphenyl)propenoic acid and the solvent (e.g., THF).[8] Swirl to dissolve.
- Catalyst Handling: In a fume hood, carefully add the 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably wetted with a small amount of the reaction solvent before addition to prevent ignition upon contact with air.
- Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (N<sub>2</sub> or Ar) before introducing hydrogen gas. Pressurize the vessel to the target pressure (e.g., 50 psi) and begin agitation.[8]
- Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by thin-layer chromatography (TLC) or LC-MS of a small, carefully vented aliquot.

- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through, ensuring a clean filtrate. Wash the pad with a small amount of fresh solvent to recover all the product.
- Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude **3-(3,5-Dimethylphenyl)propanoic acid**.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

## Protocol 2: Analytical Validation Workflow

Every synthesized batch must be validated to confirm its identity and purity. This self-validating system ensures the reliability of data generated in subsequent biological or chemical assays.



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Caption: Standard workflow for the analytical validation of the final compound.

Expected Analytical Signatures:

- **<sup>1</sup>H NMR:** Expect characteristic signals for the aromatic protons, the two methyl groups on the ring, and the two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton.
- **Mass Spectrometry:** In negative ion mode (ESI<sup>-</sup>), the primary ion observed should correspond to [M-H]<sup>-</sup> at m/z 177.09. In positive ion mode (ESI<sup>+</sup>), an adduct such as [M+H]<sup>+</sup> (m/z 179.11) or [M+Na]<sup>+</sup> (m/z 201.09) would be expected.[7]

- HPLC: A single major peak should be observed, with the area percent used to quantify purity.

## Part 3: Safety, Handling, and Storage

Proper handling is critical for researcher safety and maintaining compound integrity. **3-(3,5-Dimethylphenyl)propanoic acid** is classified as an irritant.[1]

### Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315: Causes skin irritation.[1] [9]H319: Causes serious eye irritation.[1][9]H335: May cause respiratory irritation.[9]

#### Protocol 3: Standard Laboratory Handling and Storage

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[10][11]
- Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
- Dispensing: When weighing or transferring the solid, avoid creating dust.[10]
- Spill Response: In case of a spill, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[10][11]
- First Aid:
  - Skin Contact: Wash off with soap and plenty of water.[10][11]
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]
  - Inhalation: Move the person into fresh air.[10]

- Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.[3]

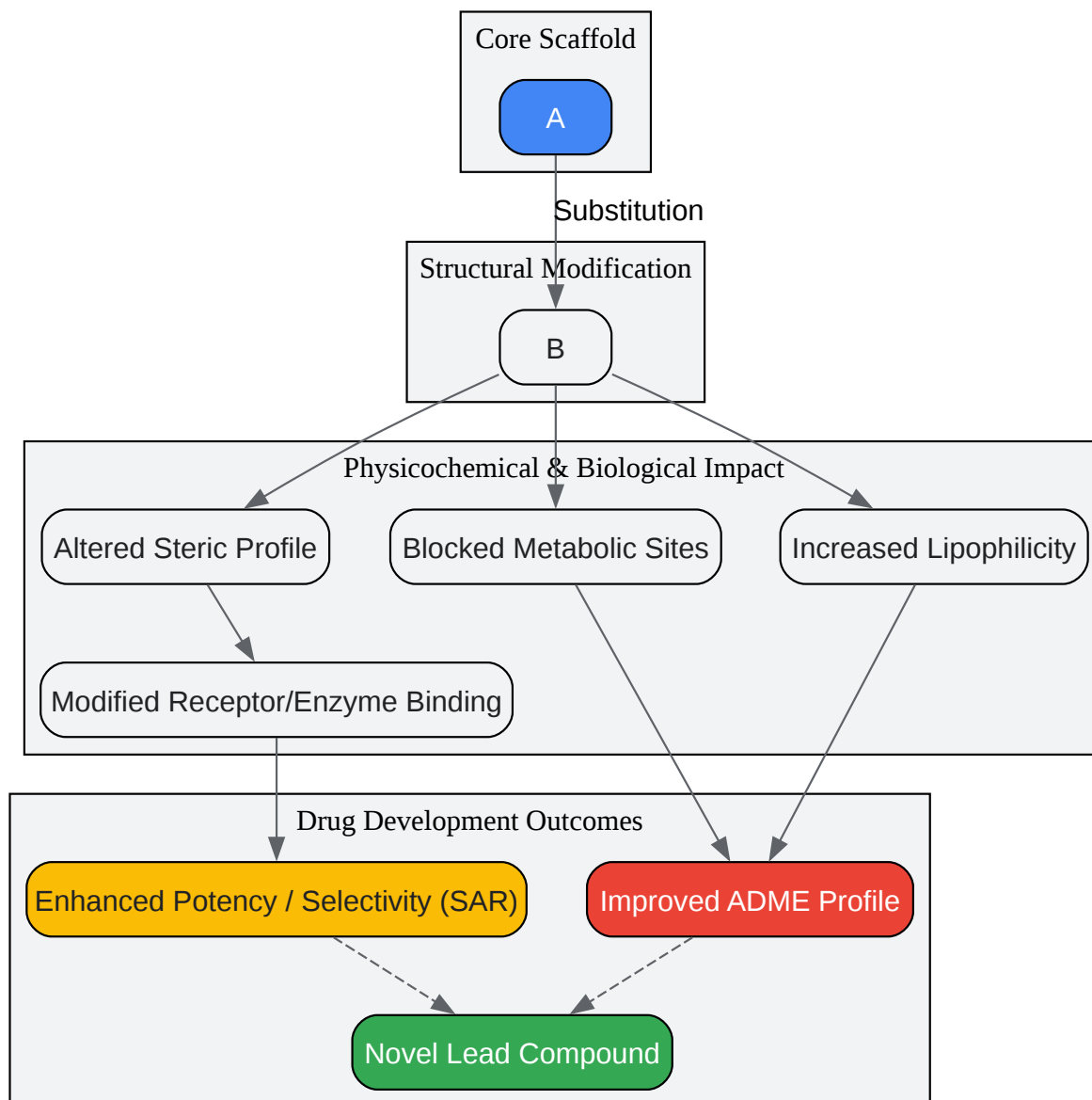
## Part 4: Strategic Role in Drug Development

The utility of **3-(3,5-Dimethylphenyl)propanoic acid** is best understood by its context within medicinal chemistry. The core arylpropanoic acid structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The specific dimethyl substitution pattern provides a means to fine-tune activity.

Key Strategic Considerations:

- Modulation of Lipophilicity: The addition of two methyl groups to the phenyl ring increases the molecule's lipophilicity (as indicated by a predicted XlogP of 2.4) compared to unsubstituted phenylpropanoic acid.[7] This property is critical as it influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
- Probing Active Sites: In drug design, the 3,5-dimethylphenyl group can be used to explore hydrophobic pockets within a target enzyme or receptor active site. Its defined steric bulk can enhance binding affinity or introduce selectivity for one target over another.
- Metabolic Stability: The meta-position of the methyl groups can block sites that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's in vivo half-life.
- Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD screening libraries. Its relatively simple structure and desirable physicochemical properties make it a valuable starting point for elaboration into more complex and potent lead compounds.

A clear example of this strategic use is found in the development of selective EP3 receptor antagonists, where a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety was incorporated into a different propanoic acid scaffold to optimize biological activity.[12] This demonstrates the field-proven value of the 3,5-dimethylphenyl group in tuning molecular interactions.



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Caption: Logical flow of how structural modification impacts drug development outcomes.

## Conclusion

**3-(3,5-Dimethylphenyl)propanoic acid** (CAS: 42287-87-6) is more than just a catalog chemical; it is a versatile tool for the modern medicinal chemist. With a well-defined physicochemical profile, straightforward synthesis, and clear safety protocols, it serves as an excellent building block for developing novel chemical entities. Its structural features allow for the systematic modulation of properties critical to the drug discovery process, from target binding and selectivity to overall pharmacokinetic performance. For researchers and drug development professionals, understanding the synthesis, handling, and strategic application of such fragments is essential for the rational design of the next generation of therapeutic agents.

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